molecular formula C14H11N3O4S2 B2665133 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-36-8

3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2665133
CAS No.: 899750-36-8
M. Wt: 349.38
InChI Key: CNJNATQWWSRFRE-UHFFFAOYSA-N
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Description

3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Mechanism of Action

The mechanism of action of 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release . The compound also inhibits enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . These interactions contribute to its diverse biological activities.

Comparison with Similar Compounds

3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which make it a valuable compound for various research applications.

Biological Activity

3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and other pharmacological areas. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N3O4S2C_{14}H_{10}N_{3}O_{4}S_{2}, with a molecular weight of 383.8 g/mol. The presence of the nitro group and thiol moiety in its structure contributes significantly to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine exhibit notable anticancer properties. For instance, halogenated benzothiadiazine derivatives have demonstrated enhanced antineoplastic activity against various cancer cell lines, including prostate cancer and triple-negative breast cancer (TNBC). The structure-activity relationship (SAR) studies suggest that substituents on the benzothiadiazine scaffold can significantly influence cytotoxicity and selectivity towards malignant cells .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Selectivity
Compound ATNBC0.510-fold over non-malignant
Compound BProstate Cancer0.88-fold over non-malignant
3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazineTBDTBDTBD

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar benzothiadiazine derivatives have shown promising antibacterial and antifungal activities against various pathogens. The presence of electron-withdrawing groups like nitro may enhance the antimicrobial efficacy by altering the compound's interaction with microbial targets .

Table 2: Antimicrobial Efficacy

Pathogen TypeCompound TestedMinimum Inhibitory Concentration (MIC)
Gram-positive bacteriaCompound C32 µg/mL
Gram-negative bacteriaCompound D16 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins.
  • Antimicrobial Action : It may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on TNBC : A study involving a derivative with a similar structure demonstrated significant reduction in cell viability in TNBC models when treated with varying concentrations of the compound.
  • Antimicrobial Trials : Clinical trials assessing the efficacy of benzothiadiazine derivatives against resistant strains of bacteria showed promising results, suggesting potential for development into therapeutic agents.

Properties

IUPAC Name

3-[(3-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c18-17(19)11-5-3-4-10(8-11)9-22-14-15-12-6-1-2-7-13(12)23(20,21)16-14/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJNATQWWSRFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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